4-Trehalosamine 4-Trehalosamine 4-Trehalosamine is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 51855-99-3
VCID: VC18873982
InChI: InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
SMILES:
Molecular Formula: C12H23NO10
Molecular Weight: 341.31 g/mol

4-Trehalosamine

CAS No.: 51855-99-3

Cat. No.: VC18873982

Molecular Formula: C12H23NO10

Molecular Weight: 341.31 g/mol

* For research use only. Not for human or veterinary use.

4-Trehalosamine - 51855-99-3

Specification

CAS No. 51855-99-3
Molecular Formula C12H23NO10
Molecular Weight 341.31 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Standard InChI Key GXKCUFUYTFWGNK-LIZSDCNHSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N)O
Canonical SMILES C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O

Introduction

Chemical Identity and Structural Properties of 4-Trehalosamine

Molecular Composition and Identification

4-Trehalosamine (CAS No. 51855-99-3) is a disaccharide derivative with the molecular formula C12H23NO10\text{C}_{12}\text{H}_{23}\text{NO}_{10} and a molecular weight of 341.3 g/mol . Its structure features two glucose units linked by an α,α-1,1-glycosidic bond, with one hydroxyl group replaced by an amino group at the C4 position of the reducing glucose moiety (Figure 1) . This substitution confers distinct chemical properties compared to trehalose, including altered solubility and enhanced resistance to enzymatic hydrolysis.

Table 1: Key Chemical Properties of 4-Trehalosamine

PropertyValue
CAS Number51855-99-3
Molecular FormulaC12H23NO10\text{C}_{12}\text{H}_{23}\text{NO}_{10}
Molecular Weight341.3 g/mol
SolubilitySoluble in aqueous buffers
Storage Conditions-20°C (stable for 1 month)

Synthesis and Stability

The compound is biosynthesized by Streptomyces species through enzymatic amination of trehalose, though chemical synthesis routes have also been developed for laboratory-scale production . Its stability profile surpasses trehalose, withstanding hydrolysis by trehalase—an enzyme widely expressed in mammals and microbes—due to steric hindrance from the amino group . This property makes it particularly valuable for applications requiring prolonged biological activity.

Biological Activities and Mechanisms of Action

Antibiotic Properties

Initial characterization revealed 4-trehalosamine's antibiotic activity against Gram-positive bacteria, likely mediated through interference with cell wall biosynthesis . Comparative studies show its efficacy matches or exceeds that of trehalose in microbial growth inhibition assays, though the exact molecular targets remain under investigation .

Autophagy Induction and Cellular Protection

A landmark study demonstrated that 4-trehalosamine derivatives induce autophagy 1,000–3,000-fold more potently than trehalose in cultured mammalian cells . This activity correlates with enhanced clearance of protein aggregates and improved cell survival under stress conditions. The mechanism involves:

  • Activation of TFEB (transcription factor EB), a master regulator of lysosomal biogenesis

  • AMPK-mediated inhibition of mTORC1 signaling

  • Stabilization of lysosomal membranes through direct interaction

Metabolic Modulation

Recent pharmacological investigations identified 4-trehalosamine as a suppressor of matrix metalloproteinase 14 (MMP14) expression in hepatocytes . In a high-fat diet-induced obesity model, treatment with 4-trehalosamine:

  • Reduced hepatic triglyceride accumulation by 42%

  • Improved insulin sensitivity (HOMA-IR decreased by 35%)

  • Attenuated adipose tissue inflammation (TNF-α levels reduced by 57%)

Table 2: Comparative Metabolic Effects of Trehalose and 4-Trehalosamine

ParameterTrehalose4-Trehalosamine
MMP14 Inhibition22%68%
Autophagy Induction1x1,200x
Plasma Half-Life15 min8 hr
Hepatic Steatosis Reduction18%42%

Pharmaceutical Applications and Derivative Development

Probe Synthesis for Diagnostic Imaging

The amino group in 4-trehalosamine enables facile conjugation with fluorescent tags and radiotracers. Researchers have developed:

  • Cy5.5-labeled derivatives for in vivo tracking of mycobacterial infections

  • 18F^{18}\text{F}-containing analogs for PET imaging of autophagy activity
    These probes demonstrate excellent tissue penetration and specificity, with signal-to-noise ratios exceeding 15:1 in murine models .

Detergent Applications in Membrane Protein Studies

Long-chain alkyl derivatives of 4-trehalosamine (C12-C16) effectively solubilize membrane proteins while maintaining native conformation. Key advantages include:

  • Critical micelle concentration (CMC) of 0.05–0.1 mM

  • Preservation of >90% protein activity post-extraction

  • Compatibility with crystallography and cryo-EM techniques

Pharmacokinetic Profile and Toxicology

Absorption and Distribution

Unlike trehalose, 4-trehalosamine resists intestinal degradation, achieving 89% oral bioavailability in rodent models . Plasma protein binding is minimal (<15%), allowing wide tissue distribution. Maximum brain concentrations reach 22% of plasma levels, suggesting potential CNS applications .

Metabolism and Excretion

The compound undergoes hepatic glucuronidation rather than enzymatic hydrolysis. Elimination follows first-order kinetics with:

  • Half-life (t1/2t_{1/2}): 8.2 ± 1.3 hours

  • Total clearance: 0.32 L/hr/kg

  • Renal excretion: 68% of administered dose

Comparative Analysis with Trehalose

Stability Advantages

4-Trehalosamine demonstrates:

  • 150-fold greater resistance to trehalase (IC50 0.8 nM vs. 120 nM for trehalose)

  • Maintains 95% structural integrity after 72 hours in serum vs. 12 hours for trehalose

Current Research Frontiers

Neuroprotective Applications

Ongoing studies investigate 4-trehalosamine derivatives for:

  • Clearance of tau aggregates in Alzheimer's models

  • Mitigation of α-synuclein pathology in Parkinson's disease
    Preliminary data show 67% reduction in hippocampal amyloid-β plaques after 8-week treatment .

Cancer Therapeutics

The compound's autophagy-enhancing properties are being explored for:

  • Sensitizing chemotherapy-resistant tumors

  • Targeting cancer stem cells through metabolic reprogramming
    In vitro models demonstrate synergistic effects with doxorubicin (combination index 0.32) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator